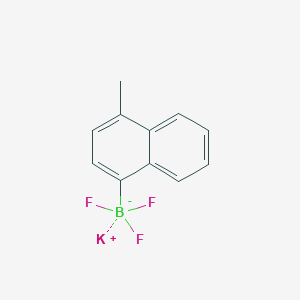

Potassium (4-methyl-1-naphthalene)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIUPDNTOPJMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635794 | |

| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-55-1 | |

| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Potassium (4-methyl-1-naphthalene)trifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (4-methyl-1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a stable and versatile organoboron reagent. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for its successful synthesis, characterization, and application in modern synthetic chemistry, particularly within the realm of drug discovery and development.

Strategic Overview: The Ascendancy of Organotrifluoroborates

For decades, boronic acids have been mainstays in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their application is often hampered by inherent limitations, including potential instability, a tendency to undergo protodeboronation, and purification challenges that can lead to uncertain stoichiometry.[2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[2][3] These tetracoordinate boron 'ate' complexes are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[4][5][6] This stability is not merely a matter of convenience; it translates to enhanced reproducibility, simplified handling and storage, and the ability to perform reactions with near-stoichiometric quantities, thus improving the atom economy of synthetic transformations.[3] The trifluoroborate moiety effectively acts as a robust protecting group for the boronic acid, which can be unmasked in situ under reaction conditions, ready to participate in catalytic cycles.[5][6]

This guide focuses specifically on This compound , a valuable building block for introducing the 4-methylnaphthalene motif, a structural component found in various biologically active molecules.

Synthesis Pathway: From Precursor to Purified Salt

The preparation of potassium aryltrifluoroborates is most commonly and reliably achieved through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[4][5][7] This method is efficient, high-yielding, and benefits from the straightforward precipitation of the product from the reaction medium. An alternative, one-pot approach involves the formation of the C-B bond from an aryl halide followed by direct conversion to the trifluoroborate salt, bypassing the isolation of the often-unstable boronic acid intermediate.[7][8]

Causality in Reagent Selection:

-

Potassium Hydrogen Fluoride (KHF₂): The choice of KHF₂ over simpler fluoride salts like KF is critical. KHF₂ is more effective at displacing the two hydroxyl groups of the boronic acid to form the stable, tetracoordinate trifluoroborate anion.[4][7]

-

Solvent System (Methanol/Water): A mixed solvent system, typically methanol and water, is employed to ensure the dissolution of both the organic boronic acid precursor and the inorganic KHF₂ salt, facilitating a homogeneous reaction environment.[4]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the standard workflow for the synthesis, starting from the corresponding boronic acid.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

An In-depth Technical Guide to Potassium (4-methyl-1-naphthalene)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-methyl-1-naphthalene)trifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis. These salts are increasingly favored over their boronic acid and ester counterparts due to their exceptional stability towards air and moisture, rendering them easy to handle and store for extended periods.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, analytical characterization, and key applications of this compound, with a particular focus on its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on analogous compounds and the general characteristics of potassium organotrifluoroborates.

Structure and Identification:

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Reference |

| CAS Number | 850623-55-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₉BF₃K | [4] |

| Molecular Weight | 248.09 g/mol | [4] |

| Appearance | White to off-white solid (inferred) | General property of organotrifluoroborates[7] |

| Melting Point | >300 °C (inferred from analogue) | Potassium (1-naphthalene)trifluoroborate has a melting point >300 °C[4] |

| Solubility | Soluble in polar organic solvents like acetone and acetonitrile; sparingly soluble in less polar solvents like diethyl ether and toluene. | General solubility of potassium organotrifluoroborates.[4][7] |

| Stability | Air- and moisture-stable crystalline solid. Can be stored indefinitely under ambient conditions. | [1][2][3] |

Synthesis of this compound

A standard and highly efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8] The following protocol is adapted from the synthesis of the analogous Potassium (1-naphthalene)trifluoroborate.[4]

Reaction Scheme:

4-methyl-1-naphthaleneboronic acid + KHF₂ → this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, suspend 4-methyl-1-naphthaleneboronic acid (1 equivalent) in methanol.

-

Addition of KHF₂: Cool the suspension in an ice bath and add a solution of potassium hydrogen fluoride (KHF₂) (3 equivalents) in water portion-wise. A thick white slurry is expected to form.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for approximately 30 minutes.

-

Work-up: Remove the solvent under reduced pressure. To ensure the removal of water, perform azeotropic distillation with acetonitrile.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether, to yield the final product as a white solid.[4]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all carbon atoms in the molecule. The carbon atom directly bonded to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[1]

-

¹⁹F NMR: The fluorine NMR spectrum should show a signal for the three equivalent fluorine atoms of the trifluoroborate group.[1][9]

-

¹¹B NMR: The boron NMR spectrum will present a characteristic signal for the tetracoordinate boron atom. It may appear as a quartet due to coupling with the fluorine atoms.[1][9]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the naphthalene ring, and strong bands corresponding to the B-F stretching of the trifluoroborate anion.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is a suitable technique for the accurate mass determination of the [M-K]⁻ anion.[6]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in modern organic synthesis.[9] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

General Reaction Scheme:

This compound + Aryl/Vinyl-Halide/Triflate --(Pd catalyst, Base)--> 4-methyl-1-(Aryl/Vinyl)naphthalene

Key Advantages in Suzuki-Miyaura Coupling:

-

Enhanced Stability: Unlike boronic acids, which can undergo protodeboronation, organotrifluoroborates are generally more stable under the reaction conditions.[2]

-

Ease of Handling: Their solid nature and stability in air and moisture simplify storage and handling.[1][2][3]

-

Broad Substrate Scope: They can be coupled with a wide range of aryl and vinyl halides and triflates.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.1 equivalents), the aryl or vinyl halide/triflate (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like RuPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place. Protect from moisture.[10]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

-

First Aid:

-

Skin Contact: Wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its inherent stability and ease of handling make it a superior alternative to traditional organoboron compounds in many applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the development of novel pharmaceuticals and functional materials.

References

-

Organic Syntheses Procedure. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]

- Molander, G. A., & Petrillo, D. E. (2008).

- da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 1(8), 1321-1324.

-

Mosaic. (2021). Safety Data Sheet. Retrieved from [Link]

-

Chem Service. (2015). Safety Data Sheet: 1-Methylnaphthalene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

- Liu, S., et al. (2014). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 5(4), 1363-1368.

- Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

-

BioDuro. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]

- Molander, G. A., & Elia, M. D. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of Organic Chemistry, 71(24), 9198-9200.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [cymitquimica.com]

- 7. CAS 192863-35-7: Potassium 4-fluorophenyltrifluoroborate [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

The Architectural Nuances of Suzuki-Miyaura Cross-Coupling: A Deep Dive into the Mechanism of Potassium (4-methyl-1-naphthalene)trifluoroborate

Abstract

Potassium organotrifluoroborates have emerged as robust and versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering significant advantages in stability and handling over their boronic acid counterparts. This technical guide provides an in-depth exploration of the mechanism of action of a specific and sterically demanding reagent, potassium (4-methyl-1-naphthalene)trifluoroborate, in the context of the Suzuki-Miyaura cross-coupling. We will dissect the catalytic cycle, elucidate the critical role of the trifluoroborate moiety, and provide field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] While traditionally reliant on boronic acids, the inherent challenges associated with their stability, purification, and propensity for protodeboronation have driven the exploration of alternative organoboron reagents.[2] Potassium organotrifluoroborates have risen to prominence as highly effective substitutes, exhibiting enhanced stability to both air and moisture.[2] These crystalline, free-flowing solids are easily prepared and can often be utilized in near-stoichiometric amounts, thereby improving the atom economy of the reaction.[2]

This guide focuses on a particularly relevant, yet sterically influenced, member of this class: this compound. Its naphthyl framework is a common motif in pharmaceuticals and advanced materials, making its efficient incorporation a key synthetic challenge. Understanding the intricacies of its reactivity is paramount for predictable and high-yielding cross-coupling outcomes.

Synthesis and Characterization of this compound

The reliable synthesis of the organotrifluoroborate salt is the foundational step for its application in cross-coupling. The most common and efficient method involves the treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

Synthetic Protocol

A robust procedure for the synthesis of aryltrifluoroborates from their corresponding boronic acids has been well-established. The following protocol is adapted for the synthesis of this compound from 4-methyl-1-naphthaleneboronic acid.

Step-by-Step Methodology:

-

Dissolution: In a suitable flask, dissolve 4-methyl-1-naphthaleneboronic acid (1.0 equiv) in methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of KHF₂: Prepare a solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water. Add the KHF₂ solution dropwise to the cooled boronic acid solution. A thick white precipitate is expected to form.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete conversion.

-

Work-up: Remove the methanol under reduced pressure. The remaining aqueous slurry is then filtered, and the collected solid is washed with cold water and then a non-polar solvent like diethyl ether or hexanes to remove any organic impurities.

-

Drying: The resulting white solid, this compound, is then dried under vacuum to remove residual solvent.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized salt. The following techniques are typically employed:

-

NMR Spectroscopy:

-

¹H NMR: Will show the characteristic aromatic protons of the 4-methylnaphthalene core and the methyl singlet.

-

¹³C NMR: Will display the resonances for the aromatic carbons and the methyl carbon. The carbon attached to the boron atom will typically show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: A broad singlet or a quartet (due to coupling with ¹¹B) is expected in the region typical for trifluoroborates.

-

¹¹B NMR: A quartet is expected, confirming the BF₃⁻ moiety.

-

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

The Mechanistic Heart of the Reaction: A Step-by-Step Dissection

The Suzuki-Miyaura cross-coupling reaction catalyzed by palladium proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate introduces a crucial pre-step: the hydrolysis to the active boronic acid.

The Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle with a potassium organotrifluoroborate.

Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L), to form a palladium(II) intermediate.

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this compound, this is not a direct process. The trifluoroborate salt must first undergo hydrolysis in the presence of a base and water to generate the corresponding boronic acid, (4-methyl-1-naphthalene)boronic acid. This in situ generated boronic acid then participates in the transmetalation. The base plays a critical role in activating the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium(II) complex.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the new C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

The Indispensable Role of Hydrolysis

The tetracoordinate nature of the trifluoroborate anion renders it inert to direct transmetalation. The presence of water and a base is therefore non-negotiable for the reaction to proceed. The hydrolysis equilibrium is a key factor controlling the concentration of the active boronic acid in the reaction mixture. This "slow-release" mechanism can be advantageous, as it can minimize side reactions associated with high concentrations of boronic acids, such as oxidative homocoupling.

Caption: Hydrolysis of this compound.

Experimental Protocols and Considerations

The success of a Suzuki-Miyaura cross-coupling reaction using this compound hinges on the careful selection of reaction parameters.

General Experimental Protocol

The following is a representative, field-tested protocol for the cross-coupling of this compound with an aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like toluene, dioxane, or THF, and water, typically in a 9:1 to 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine ligand (e.g., PPh₃, SPhos, XPhos) to the reaction mixture. For air-stable pre-catalysts, this can be done in the initial setup.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Experimental Variables and Causality

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor. PdCl₂(dppf) is often effective for a broad range of substrates. Pd(PPh₃)₄ can be used directly as a Pd(0) source. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | The choice of ligand is critical. For sterically hindered substrates like (4-methyl-1-naphthalene)trifluoroborate, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher yields.[3][4] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuOK | The base is essential for the hydrolysis of the trifluoroborate and the formation of the active boronate species. Cs₂CO₃ is often a good choice for challenging couplings due to its high solubility in organic solvents. K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is necessary to dissolve both the organic substrates and the inorganic base and to facilitate the hydrolysis of the trifluoroborate. The choice of organic solvent can influence the reaction temperature and solubility of the components. |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive electrophiles like aryl chlorides. |

Navigating Challenges: Steric Hindrance and Electronic Effects

The 4-methyl-1-naphthalene moiety introduces significant steric bulk around the reacting center. This can impact both the oxidative addition and transmetalation steps. The use of bulky, electron-rich phosphine ligands is often crucial to overcome the steric hindrance and promote efficient coupling. The electronic nature of the coupling partner (the aryl halide) also plays a significant role. Electron-deficient aryl halides tend to undergo oxidative addition more readily, while electron-rich systems may require more forcing conditions or more active catalyst systems.

Conclusion: A Powerful Tool for Complex Molecule Synthesis

This compound is a valuable and robust reagent for the introduction of the sterically demanding 4-methyl-1-naphthyl group in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it a superior alternative to the corresponding boronic acid. A thorough understanding of the reaction mechanism, particularly the critical role of hydrolysis and the judicious choice of catalyst, ligand, base, and solvent, is paramount for achieving high yields and predictable outcomes. This guide provides the fundamental knowledge and practical insights necessary for researchers to confidently and effectively employ this powerful synthetic tool in the pursuit of complex molecular architectures.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

literature review of potassium organotrifluoroborates in organic synthesis

An In-Depth Technical Guide to Potassium Organotrifluoroborates in Organic Synthesis

Abstract

Potassium organotrifluoroborates (R-BF3K) have emerged from the shadow of their predecessors, boronic acids and esters, to become indispensable tools in modern organic synthesis. Their remarkable bench-top stability to air and moisture, coupled with their high reactivity in a plethora of transformations, has established them as superior reagents for constructing complex molecular architectures.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and diverse applications of potassium organotrifluoroborates. We delve into the causality behind their enhanced stability, provide detailed protocols for their preparation and use in cornerstone reactions like the Suzuki-Miyaura cross-coupling, and explore their expanding role in rhodium-catalyzed additions and photoredox-mediated radical chemistry.

Introduction: The Rise of a Superior Organoboron Reagent

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized carbon-carbon bond formation.[5] For decades, organoboronic acids and their corresponding esters were the workhorses of this chemistry. However, their utility is often hampered by significant drawbacks. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometry and can impede reactivity.[1] Many are also susceptible to decomposition and protodeboronation, requiring special handling and storage. While boronic esters offer improved stability, they can be prone to hydrolysis.[1]

In 1995, Vedejs and co-workers reported a highly efficient method for the synthesis of potassium organotrifluoroborate salts.[6][7] These crystalline, free-flowing solids proved to be exceptionally stable to both air and moisture, a stark contrast to their trivalent counterparts.[1][6] This inherent stability, stemming from the tetracoordinate nature of the boron atom, allows them to be stored indefinitely at room temperature and tolerate a wide range of reaction conditions, making them ideal reagents for multi-step synthesis.[1][2]

The Core Advantage: Stability and Properties of R-BF3K Salts

The superior characteristics of potassium organotrifluoroborates are a direct consequence of their structure. The boron atom is tetracoordinate, forming strong bonds with three electron-withdrawing fluorine atoms and one organic moiety. This "ate" complex structure masks the empty p-orbital of the boron atom, rendering the C-B bond less susceptible to cleavage by oxygen or protic sources.[2]

Data Presentation: Comparative Properties of Organoboron Reagents

| Property | Boronic Acids (RB(OH)₂) | Boronic Esters (RB(OR)₂) | Potassium Organotrifluoroborates (RBF₃K) |

| Physical State | Often crystalline solids, can be oils | Typically liquids or low-melting solids | Crystalline, free-flowing solids[1] |

| Air Stability | Variable; prone to boroxine formation | Generally stable, but can hydrolyze | Exceptionally stable[3][4][6] |

| Moisture Stability | Variable; can be hygroscopic | Susceptible to hydrolysis | Exceptionally stable[3][4][6] |

| Handling | Requires careful handling and storage | Requires inert atmosphere techniques | Easy to handle and weigh in air |

| Purification | Often difficult, chromatography needed | Distillation or chromatography | Simple recrystallization |

| Stoichiometry | Complicated by boroxine equilibrium[1] | Generally well-defined | Well-defined, monomeric salts |

Preparation of Potassium Organotrifluoroborates

A key advantage of R-BF3K salts is their straightforward and often high-yielding preparation from common starting materials.

From Boronic Acids

The most common method involves the treatment of a crude or purified boronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂).[6] This method is efficient for converting existing boronic acids into their more stable trifluoroborate counterparts.

One-Pot Synthesis from Organometallics

For novel structures, one-pot procedures are highly valuable as they avoid the isolation of potentially unstable boronic acid intermediates.[6] Typically, an organolithium or Grignard reagent is generated and reacted with a trialkyl borate (e.g., trimethyl borate). The resulting boronate species is then directly treated with KHF₂ to furnish the desired R-BF3K salt.[6][8]

Caption: General one-pot synthesis of R-BF3K salts.

Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate

This protocol details a typical one-pot synthesis starting from bromobenzene.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add magnesium turnings (2.9 g, 120 mmol).

-

Grignard Formation: Add 50 mL of anhydrous THF. Add bromobenzene (10.5 mL, 100 mmol) dropwise via syringe. The reaction should initiate spontaneously. If not, gentle heating may be required. After initiation, allow the reaction to stir at room temperature for 2 hours until most of the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Add trimethyl borate (13.4 mL, 120 mmol) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Hydrolysis and Salt Formation: Cool the mixture again to 0 °C and slowly quench by adding 40 mL of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~16 g, 200 mmol). Stir vigorously for 30 minutes at room temperature.

-

Isolation: Reduce the volume of the solvent in vacuo. The resulting white precipitate is collected by filtration, washed with cold methanol and then diethyl ether, and dried under high vacuum to afford potassium phenyltrifluoroborate as a white crystalline solid.

Key Applications in Organic Synthesis

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of R-BF3K salts. Their superior stability and handling properties often translate to higher yields and broader substrate scope compared to boronic acids.[1][6]

Mechanism and Activation: A common misconception is that the R-BF3K salt directly participates in the catalytic cycle. In reality, under the basic aqueous conditions of the reaction, the trifluoroborate is slowly hydrolyzed to the corresponding boronic acid, which is the active transmetalating agent.[3][9] This "slow release" mechanism maintains a low, steady concentration of the reactive boronic acid, minimizing side reactions like homocoupling.[9]

Caption: Simplified Suzuki-Miyaura catalytic cycle with R-BF3K.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Vinyltrifluoroborate

This protocol is adapted from literature procedures for the vinylation of aryl halides.[8]

-

Reagents: To a 50 mL Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), potassium vinyltrifluoroborate (201 mg, 1.5 mmol), and cesium carbonate (977 mg, 3.0 mmol).[8]

-

Catalyst: Add palladium(II) chloride (3.5 mg, 0.02 mmol) and triphenylphosphine (31.5 mg, 0.12 mmol).[8]

-

Solvent and Reaction: Evacuate and backfill the tube with argon (3 cycles). Add 10 mL of a THF/water mixture (9:1 v/v).[8] Seal the tube and heat the mixture to 70 °C in an oil bath for 12 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and filter through a pad of Celite. Wash the filtrate with 20 mL of water and 20 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-vinylanisole.

Rhodium-Catalyzed Addition Reactions

Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones and additions to aldehydes.[7][10] These reactions provide a powerful method for C-C bond formation under milder conditions than traditional organocuprate chemistry. The use of chiral ligands, such as BINAP, enables highly enantioselective transformations.[3]

Caption: General scheme for Rh-catalyzed 1,4-addition.

Modern Frontiers: Radical Chemistry

A rapidly growing area is the use of R-BF3K salts as precursors to carbon-centered radicals under photoredox or oxidative conditions.[11][12] Single-electron transfer (SET) from an excited photocatalyst to the organotrifluoroborate can generate a radical species, which can then engage in a variety of bond-forming events. This has opened new avenues for radical-radical couplings and atom-transfer radical additions (ATRA), significantly expanding the synthetic utility of these versatile reagents.[11][12][13]

Caption: Radical generation from R-BF3K via photoredox catalysis.

Summary and Future Outlook

Potassium organotrifluoroborates have firmly established themselves as robust, versatile, and user-friendly alternatives to traditional organoboron reagents. Their exceptional stability simplifies synthesis, purification, and storage, while their reactivity profile enables a wide array of powerful chemical transformations. From their foundational role in Suzuki-Miyaura cross-couplings to their emerging applications in rhodium catalysis and radical chemistry, R-BF3K salts are empowering chemists to build complex molecules with greater efficiency and reliability. Future developments will likely focus on expanding their use in asymmetric catalysis, developing novel photoredox-mediated transformations, and applying their unique stability in automated high-throughput synthesis and late-stage functionalization for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Borylation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Reactivity of α-Boryl Radical of Potassium Alkyltrifluoroborate in Atom-Transfer Radical Addition | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

stability and handling of Potassium (4-methyl-1-naphthalene)trifluoroborate

An In-depth Technical Guide to the Stability and Handling of Potassium (4-methyl-1-naphthalene)trifluoroborate

Authored by: A Senior Application Scientist

Abstract

This compound is a member of the versatile class of potassium organotrifluoroborate salts. These reagents have gained significant traction in modern organic synthesis, primarily as robust nucleophilic partners in palladium-catalyzed cross-coupling reactions. Their increasing adoption is largely due to their exceptional stability compared to traditional organoboron compounds like boronic acids and esters.[1][2][3][4] This guide provides an in-depth analysis of the stability, handling, and reactivity of this compound, offering field-proven insights and protocols for researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

For decades, organoboron reagents have been indispensable tools for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] However, the practical application of traditional reagents is often hampered by inherent limitations:

-

Boronic Acids: Can be difficult to purify, may have uncertain stoichiometry due to the presence of anhydrides (boroxines), and can be prone to decomposition or protodeboronation.[1]

-

Boronate Esters: While more stable than boronic acids, they suffer from lower atom economy and can be less reactive.[1]

-

Organoboranes: Are often air-sensitive and exhibit limited functional group compatibility.

Potassium organotrifluoroborates, including the title compound, have emerged to overcome these challenges.[4] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2][3][5] This inherent stability simplifies experimental setup and ensures stoichiometric precision, making them highly reliable reagents in complex synthetic sequences.

Core Stability Profile

The stability of this compound is a cornerstone of its utility. Its properties are consistent with the broader class of potassium aryltrifluoroborates.

Physical and Chemical Stability

With very few exceptions, potassium organotrifluoroborates are non-hygroscopic, crystalline solids that are stable in the presence of air and water.[1] This allows them to be handled on the benchtop for weighing and addition to reaction vessels without the need for an inert atmosphere, a significant practical advantage over many other organometallic reagents. They can be stored for extended periods at ambient temperature without observable decomposition.[1][2]

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1] While specific data for the 4-methyl-1-naphthalene derivative is not detailed in the provided search results, it is expected to possess comparable high thermal stability under normal laboratory conditions.

pH and Solvent Stability

The stability of organotrifluoroborates is pH-dependent. They are generally stable in neutral and alkaline solutions. However, they exhibit relative instability in acidic conditions, which can lead to the destruction of the trifluoroborate ion.[1] This reactivity is a common feature of all organoboron reagents. The compound's utility in cross-coupling reactions often leverages its controlled hydrolysis under basic conditions to slowly release the active boronic acid species.[4]

Data Summary: Stability & Physical Properties

| Property | Observation | Source |

| Physical State | White to off-white crystalline solid. | [6] |

| Air Stability | Stable; not sensitive to atmospheric oxygen. | [1][2][3] |

| Moisture Stability | Stable; non-hygroscopic and can be handled in air. | [1][2][3] |

| Thermal Stability | High; generally stable to elevated temperatures (e.g., >300°C for some analogues). | [1] |

| pH Stability | Stable in neutral and alkaline media; decomposes in strong acid. | [1] |

| Storage | Can be stored indefinitely at room temperature in a sealed container. | [1][2] |

Safe Handling and Personal Protection

While this compound is exceptionally stable, adherence to standard laboratory safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations should be performed in a well-ventilated area.[7][8][9] For procedures that may generate dust, a chemical fume hood is required.[7][10]

Data Summary: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [7][10][11] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile). | [7][10][11] |

| Body Protection | Standard laboratory coat. | [7][11] |

| Respiratory Protection | Not required for normal handling in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | [7][11] |

Storage and Incompatibility

The compound should be stored in a cool, dry place in a tightly closed container.[7][10][11] It should be kept away from incompatible materials.

-

Strong Oxidizing Agents: May lead to vigorous reactions.[7]

Spill and Waste Disposal

In case of a spill, avoid generating dust.[7] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Experimental Protocols and Methodologies

The following protocols provide a framework for the common manipulations of this compound.

Protocol: Weighing and Transfer of Solid Reagent

-

Preparation: Ensure the balance is clean and located in a draft-free area. Don appropriate PPE, including gloves and safety glasses.

-

Tare: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the balance and tare it.

-

Transfer: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Minimize any dust formation during this process.

-

Seal: Tightly close the main reagent container immediately after use to protect the remaining material from atmospheric contaminants.

-

Record: Record the exact mass of the transferred reagent.

-

Use: Proceed to dissolve the reagent or add it directly to the reaction vessel as required by the specific experimental procedure.

Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure and highlights the role of the trifluoroborate salt. Note: Specific conditions (catalyst, base, solvent, temperature) must be optimized for each unique substrate combination.

-

Vessel Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents).

-

Add Coupling Partners: Add the aryl or vinyl halide/triflate (1.0 equivalent) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Add Ligand: If required, add the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

-

Inert Atmosphere: Seal the vessel, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to deoxygenate the system.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene/water, dioxane) followed by the aqueous base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography.

Mechanistic & Workflow Visualizations

Diagrams provide a clear visual representation of key chemical processes and handling workflows.

Diagram: Activation Pathway in Cross-Coupling

The trifluoroborate salt serves as a stable precursor, or "reservoir," for the corresponding boronic acid, which is the active transmetalating species in the catalytic cycle. This equilibrium is facilitated by the aqueous base used in the reaction.

Caption: Trifluoroborate activation to boronic acid under basic conditions.

Diagram: Safe Handling Workflow

This flowchart outlines the critical decision points and steps for safely handling this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

Conclusion

This compound exemplifies the practical advantages of its compound class. Its pronounced stability to air and moisture simplifies handling, storage, and reaction setup, thereby enhancing experimental reproducibility and reliability. By understanding its stability profile and adhering to the robust handling protocols outlined in this guide, researchers can safely and effectively leverage this powerful reagent for advanced applications in pharmaceutical development and complex molecule synthesis.

References

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4177-4202. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. Retrieved from [Link]

-

Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel. Author manuscript; available in PMC 2010 November 1. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND SUBSEQUENT OXIDATION TO 1-NAPHTHOL. Organic Syntheses. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Stefani, H. A., & Cella, R. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 192863-35-7: Potassium 4-fluorophenyltrifluoroborate [cymitquimica.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. washingtonmills.com [washingtonmills.com]

- 9. lobachemie.com [lobachemie.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Potassium (4-methyl-1-naphthalene)trifluoroborate in Common Laboratory Solvents

Foreword: Understanding the Critical Role of Solubility in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their stability to air and moisture, coupled with their high reactivity in a plethora of transformations, most notably the Suzuki-Miyaura cross-coupling, has cemented their place in the synthetic chemist's toolbox.[1][2] However, the successful application of these powerful reagents is intrinsically linked to a fundamental physical property: solubility. The ability to achieve a homogeneous reaction medium or, conversely, to selectively precipitate a product or byproduct, governs reaction kinetics, yield, and purity. This guide provides an in-depth examination of the solubility profile of a specific and valuable member of this class, Potassium (4-methyl-1-naphthalene)trifluoroborate, offering both theoretical understanding and practical methodologies for the research scientist.

Physicochemical Properties and General Solubility Characteristics

This compound is a crystalline solid that, like other potassium organotrifluoroborates, is generally stable at room temperature towards air and moisture.[3] The solubility of these salts is dictated by the interplay between the lattice energy of the crystal and the solvation energy of the ions in a given solvent.

The general solubility trend for potassium organotrifluoroborates is a direct reflection of their ionic nature. They exhibit high solubility in polar solvents.[4] This is due to the favorable ion-dipole interactions between the potassium cation (K+) and the trifluoroborate anion ([R-BF₃]⁻) with polar solvent molecules.

General Solubility Profile of Potassium Organotrifluoroborates:

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are effective at solvating the potassium cation and the trifluoroborate anion, leading to good solubility.[3][4] Polar protic solvents like methanol can also be effective.[4]

-

Slight to Moderate Solubility: Solvents of intermediate polarity, such as tetrahydrofuran (THF) and toluene, may exhibit some ability to dissolve these salts, though to a lesser extent than highly polar solvents.[4] Water can also be a solvent, though solubility can be limited.[5]

-

Insolubility: Nonpolar solvents, including dichloromethane, diethyl ether, and hydrocarbons, are generally poor solvents for potassium organotrifluoroborates due to their inability to effectively solvate the charged ions.[4]

It is important to note that while these general trends are a useful starting point, the specific solubility of this compound will be influenced by the presence of the 4-methyl-1-naphthalene substituent. The hydrophobicity of this large aromatic group may slightly decrease solubility in highly polar solvents like water compared to smaller aryltrifluoroborates, while potentially increasing it in less polar organic solvents.

The Impact of the Counterion on Solubility

A key strategy for modulating the solubility of organotrifluoroborates is the exchange of the potassium counterion. While potassium salts are valued for their stability and ease of handling, their limited solubility in many organic solvents can be a drawback in certain applications.[5] To overcome this, more lipophilic tetraalkylammonium salts, such as tetrabutylammonium (TBA), can be prepared. These TBA salts exhibit significantly enhanced solubility in nonpolar organic solvents like dichloromethane and chloroform.[3][5]

Sources

spectroscopic data (NMR, IR) for Potassium (4-methyl-1-naphthalene)trifluoroborate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (4-methyl-1-naphthalene)trifluoroborate

Introduction: The Utility and Characterization of a Versatile Reagent

This compound belongs to the increasingly important class of organotrifluoroborate salts.[1] These compounds have garnered significant attention in modern organic synthesis, primarily as robust and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their appeal over traditional boronic acids and esters stems from their enhanced stability; they are typically crystalline, free-flowing solids that are tolerant to both air and moisture, facilitating easier handling, purification, and storage.[1][2] The trifluoroborate moiety serves as a protecting group for the boronic acid, which can be unmasked in situ during the catalytic cycle.[1]

This guide offers a detailed exploration of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive analytical framework for researchers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to this molecule, explaining the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical reference for scientists engaged in synthesis, process development, and quality control, ensuring the confident identification and characterization of this valuable synthetic building block.

Molecular Structure and Synthetic Context

A fundamental understanding of a molecule's spectroscopic profile begins with its structure and common synthetic origins.

Molecular Structure

This compound consists of a potassium cation (K⁺) and a (4-methyl-1-naphthalene)trifluoroborate anion ([C₁₁H₁₀BF₃]⁻). The anion features a trifluoroborate group (BF₃⁻) attached to the C1 position of a 4-methylnaphthalene core.

Caption: Molecular structure of this compound.

General Synthesis Protocol

The most prevalent and straightforward synthesis of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][3][4] This one-pot procedure is highly efficient and typically results in the precipitation of the stable trifluoroborate salt from the reaction mixture, simplifying purification.

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. A complete analysis typically involves acquiring spectra for multiple nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.[5][6] For solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for these salts.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the naphthalene and methyl groups.

-

Aromatic Region (δ 7.0-8.5 ppm): The naphthalene ring system will exhibit a series of complex multiplets. The protons on the substituted ring will be distinct from those on the unsubstituted ring. The proton ortho to the BF₃⁻ group is expected to be shifted downfield due to anisotropic effects.

-

Aliphatic Region (δ ~2.5 ppm): The methyl (CH₃) group attached to the naphthalene ring will appear as a sharp singlet. Its chemical shift will be in the typical range for an aryl methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the carbon skeleton of the molecule.

-

Aromatic Region (δ 120-140 ppm): Multiple signals will be present corresponding to the ten unique carbon atoms of the naphthalene ring.

-

C-B Carbon Signal: The most diagnostic signal is that of the carbon atom directly bonded to the boron (C1). This signal is characteristically broad due to the quadrupolar relaxation of the attached ¹¹B nucleus.[5][6] Its observation can sometimes be challenging and may require a higher number of scans.

-

Methyl Carbon (δ ~20 ppm): A single signal corresponding to the methyl carbon will be observed in the aliphatic region.

¹⁹F and ¹¹B NMR Spectroscopy

These heteronuclear NMR experiments are crucial for confirming the presence and integrity of the trifluoroborate group.

-

¹⁹F NMR: As a spin ½ nucleus with high sensitivity, ¹⁹F NMR provides a clean and informative spectrum.[5] For potassium organotrifluoroborates, a single, sharp signal is typically observed between δ -129 and -141 ppm.[6] This signal often appears as a quartet due to coupling with the ¹¹B nucleus (a spin 3/2 nucleus), revealing the ¹J(¹⁹F-¹¹B) coupling constant.

-

¹¹B NMR: The ¹¹B nucleus will also exhibit a signal that is split into a quartet by the three equivalent fluorine atoms, confirming the BF₃⁻ structure and providing the ¹J(¹¹B-¹⁹F) coupling constant.[5][6] The resolution can sometimes be improved by using modified pulse sequences to mitigate the effects of quadrupolar relaxation.[5]

Summary of Expected NMR Data

The following table summarizes the anticipated NMR spectral data for this compound based on established data for analogous organotrifluoroborates.[5][6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 - 7.2 | m | Ar-H |

| ~2.5 | s | -CH ₃ | |

| ¹³C | ~140 - 120 | - | C (Aromatic) |

| Not Observed or Broad | br s | C -BF₃⁻ | |

| ~20 | - | -C H₃ | |

| ¹⁹F | ~ -135 | q | -BF ₃⁻ |

| ¹¹B | ~ 3.5 - 1.5 | q | -B F₃⁻ |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

B-F Stretching: The most prominent and diagnostic feature in the IR spectrum of a trifluoroborate salt is the very strong and broad absorption band associated with the B-F stretching vibrations, typically found in the 1100-950 cm⁻¹ region.

-

Aromatic C-H Stretching: A series of sharp, medium-intensity bands will appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretching: Bands corresponding to the methyl group C-H stretching will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

Aromatic C=C Stretching: Medium to strong intensity bands from the naphthalene ring's C=C bond stretching will be present in the 1600-1450 cm⁻¹ region.

Summary of Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1100 - 950 | Very Strong, Broad | B-F Stretch |

Experimental Protocol: NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality NMR data for potassium organotrifluoroborates, ensuring reproducibility and accuracy.[5]

Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire spectrum using a standard pulse sequence. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

¹³C NMR: Acquire spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the central peak of the DMSO-d₆ heptet at δ 39.5 ppm.

-

¹⁹F NMR: Acquire spectrum using an appropriate pulse sequence. Use an external reference such as CF₃CO₂H (δ 0.0 ppm).

-

¹¹B NMR: Acquire spectrum using a proton-decoupled pulse sequence. A modified pulse sequence may be used to enhance resolution.[5] Use an external reference such as BF₃·Et₂O (δ 0.0 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H spectrum and pick peaks for all spectra.

-

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of Potassium (4-methyl-1-naphthalene)trifluoroborate: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (4-methyl-1-naphthalene)trifluoroborate is an increasingly utilized reagent in modern synthetic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling compared to other organoboron reagents, and specific reactivity profile make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and hazard information for this compound, drawing upon data from structurally similar compounds and the known toxicological profiles of its constituent moieties. It is designed to empower researchers with the knowledge necessary to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Introduction: A Profile of this compound

This compound belongs to the class of organotrifluoroborate salts, which have gained significant traction in organic synthesis.[1] These compounds are generally white, crystalline solids that are often more stable to air and moisture than their corresponding boronic acids, making them attractive for a wide range of applications.[1] The 4-methyl-1-naphthalene substituent imparts specific steric and electronic properties that can be exploited in targeted synthetic strategies.

Hazard Identification and GHS Classification (Inferred)

Based on the analysis of related compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

The Rationale Behind the Inferred Classification

The inferred GHS classification is a composite of the known hazards of its two primary structural components: the 1-methylnaphthalene core and the potassium trifluoroborate functionality.

-

1-Methylnaphthalene: This polycyclic aromatic hydrocarbon is known to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It is a recognized skin, eye, and respiratory tract irritant.[3][4] Furthermore, it is classified as toxic to aquatic organisms with long-lasting effects.[2][4]

-

Potassium Aryltrifluoroborates: Safety data sheets for various potassium aryltrifluoroborates consistently report skin and eye irritation.[5][6]

Therefore, it is prudent to assume that this compound will exhibit a combination of these hazards.

Toxicological Profile: Understanding the Risks

While specific toxicological studies on this compound are not available, the known effects of its components provide a strong basis for risk assessment.

-

Inhalation: Inhalation of dusts may cause irritation to the respiratory tract.[6] The 1-methylnaphthalene component suggests that prolonged or repeated inhalation may have effects on the lungs.[4]

-

Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness and discomfort.[5] Harmful effects are possible if absorbed through the skin.[2]

-

Eye Contact: The compound is expected to be a serious eye irritant, causing pain and redness.[5][6]

-

Ingestion: Ingestion is likely to be harmful, with potential for gastrointestinal irritation.[3]

-

Chronic Exposure: The toxicological profile of 1-methylnaphthalene suggests that chronic exposure may pose a risk to the liver and respiratory system.[7]

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

A proactive and informed approach to handling and storage is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood is strongly recommended to prevent the inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing or significant dust generation.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

-

Lab Coat: A standard laboratory coat should be worn at all times.

-

-

Respiratory Protection: For operations that may generate significant amounts of dust, a NIOSH-approved particulate respirator may be necessary.

Caption: Workflow for selecting and using Personal Protective Equipment.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound may be moisture-sensitive, so storage in a desiccator may be beneficial for maintaining its integrity.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

First-Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]

Accidental Release Measures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding the generation of dust.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[2]

-

Specific Hazards: In the event of a fire, irritating and toxic gases may be generated, including carbon oxides, hydrogen fluoride, and boron oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.[4]

Experimental Protocols: A Framework for Safe Synthesis

The following is a generalized, safety-focused protocol for a cross-coupling reaction involving this compound. Note: This is a template and must be adapted to the specific requirements of your reaction.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (e.g., argon or nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Step-by-Step Methodology:

-

Preparation:

-

Ensure the fume hood is clean and free of clutter.

-

Assemble and dry all glassware.

-

Don all required PPE.

-

-

Reagent Handling:

-

In the fume hood, carefully weigh the required amounts of this compound, aryl halide, palladium catalyst, and base.

-

Transfer the solids to the reaction vessel.

-

-

Reaction Setup:

-

Seal the reaction vessel and purge with an inert gas.

-

Add the degassed solvent(s) via syringe or cannula.

-

Begin stirring the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction to the desired temperature using a heating mantle or oil bath.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully (if necessary).

-

Perform an extractive work-up.

-

Purify the product using an appropriate method (e.g., column chromatography).

-

-

Waste Disposal:

-

Segregate all waste streams (solid, liquid, halogenated, non-halogenated) into appropriately labeled containers.

-

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Culture of Safety

This compound is a valuable reagent that enables the synthesis of novel and complex molecules. By understanding its potential hazards through careful consideration of its structural components and by adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic endeavors. A strong culture of safety, built on a foundation of knowledge and proactive risk mitigation, is essential for the advancement of chemical research.

References

-

International Labour Organization & World Health Organization. (2021). ICSC 1275 - 1-METHYLNAPHTHALENE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylnaphthalene, 97%. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013).

- Haveric, A., et al. (2020).

-

National Center for Biotechnology Information. (n.d.). Naphthalene. PubChem. Retrieved from [Link]

-

PENTA s.r.o. (2024). Safety Data Sheet: Naphthalene. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Frontier Specialty Chemicals. (n.d.). Product Name: Potassium 1-methyl-4 trifluoroboratomethylpiperazine. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium 1-methyl-4-trifluoroboratomethylpiperazine. Retrieved from [Link]

- Gad, S. C., et al. (2009).

-

Dartmouth College Environmental Health and Safety. (n.d.). Hydrofluoric Acid. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-